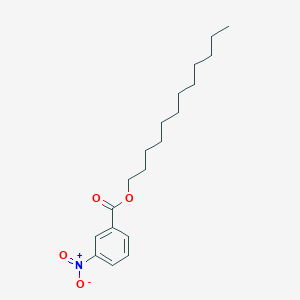
Dodecyl 3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl 3-nitrobenzoate is an organic compound characterized by a dodecyl chain attached to a 3-nitrobenzoate moiety. This compound is part of the nitrobenzoate family, which is known for its diverse applications in various fields, including chemistry, biology, and industry. The presence of the nitro group in its structure imparts unique chemical properties, making it a subject of interest for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dodecyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with dodecanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
3-nitrobenzoic acid+dodecanolH2SO4dodecyl 3-nitrobenzoate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and productivity.
Analyse Des Réactions Chimiques
Types of Reactions: Dodecyl 3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the dodecyl group can be replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-nitrobenzoic acid and dodecanol.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed:
Reduction: Dodecyl 3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 3-nitrobenzoic acid and dodecanol.
Applications De Recherche Scientifique
Dodecyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers due to its surface-active properties.
Mécanisme D'action
The mechanism of action of dodecyl 3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dodecyl chain allows the compound to integrate into lipid membranes, affecting membrane fluidity and function. These interactions can influence various biochemical pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
- Methyl 3-nitrobenzoate
- Ethyl 3-nitrobenzoate
- Dodecyl 4-nitrobenzoate
Comparison: Dodecyl 3-nitrobenzoate is unique due to its long dodecyl chain, which imparts distinct amphiphilic properties compared to shorter alkyl chain analogs like methyl or ethyl 3-nitrobenzoate. This makes it more suitable for applications requiring surface activity, such as in surfactants and emulsifiers. Additionally, the position of the nitro group (meta vs. para) can influence the reactivity and interaction with biological targets.
Propriétés
Numéro CAS |
38120-08-0 |
|---|---|
Formule moléculaire |
C19H29NO4 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
dodecyl 3-nitrobenzoate |
InChI |
InChI=1S/C19H29NO4/c1-2-3-4-5-6-7-8-9-10-11-15-24-19(21)17-13-12-14-18(16-17)20(22)23/h12-14,16H,2-11,15H2,1H3 |
Clé InChI |
OEMDHXMXHQLKIU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Diethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14658034.png)
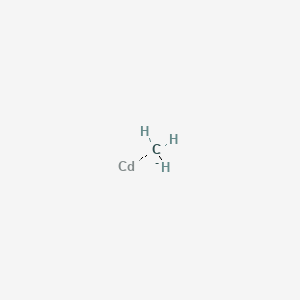
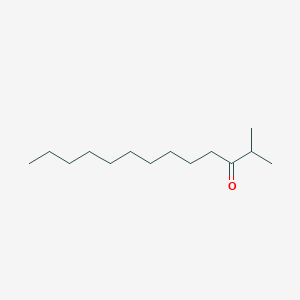

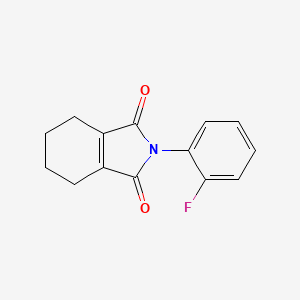

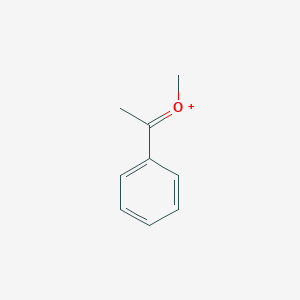
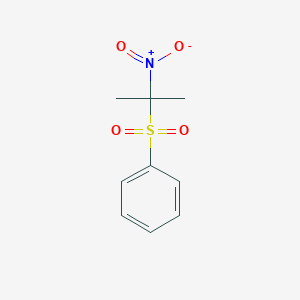
![3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14658091.png)
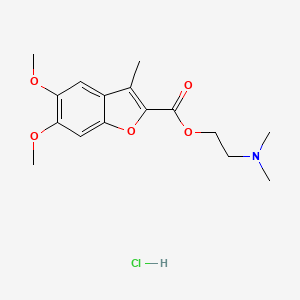

![n,n-Bis[2-(2-hydroxyethoxy)ethyl]-n-methylnonadecan-1-aminium](/img/structure/B14658097.png)

